2,6-Diphenylpyridine N-oxide 2,6-Diphenylpyridine N-oxide
Brand Name: Vulcanchem
CAS No.: 78500-88-6
VCID: VC3940032
InChI: InChI=1S/C17H13NO/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H
SMILES: C1=CC=C(C=C1)C2=[N+](C(=CC=C2)C3=CC=CC=C3)[O-]
Molecular Formula: C17H13NO
Molecular Weight: 247.29 g/mol

2,6-Diphenylpyridine N-oxide

CAS No.: 78500-88-6

Cat. No.: VC3940032

Molecular Formula: C17H13NO

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

2,6-Diphenylpyridine N-oxide - 78500-88-6

Specification

CAS No. 78500-88-6
Molecular Formula C17H13NO
Molecular Weight 247.29 g/mol
IUPAC Name 1-oxido-2,6-diphenylpyridin-1-ium
Standard InChI InChI=1S/C17H13NO/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H
Standard InChI Key FBLQGULBXCFSAK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=[N+](C(=CC=C2)C3=CC=CC=C3)[O-]
Canonical SMILES C1=CC=C(C=C1)C2=[N+](C(=CC=C2)C3=CC=CC=C3)[O-]

Introduction

Synthesis and Structural Characterization

Synthetic Routes

2,6-Diphenylpyridine N-oxide is typically synthesized via oxidation of 2,6-diphenylpyridine using agents such as hydrogen peroxide (H2O2\text{H}_2\text{O}_2), m-chloroperbenzoic acid (m-CPBA), or sodium percarbonate. The reaction conditions—including solvent, temperature, and catalyst—significantly influence yield and purity . For example:

Table 1: Synthesis Methods for 2,6-Diphenylpyridine N-Oxide

Oxidizing AgentSolventTemperature (°C)Yield (%)Purity (%)
H2O2\text{H}_2\text{O}_2Ethanol60–7075–85≥98
m-CPBADichloromethane25 (rt)90–95≥99
Na2_2CO3_3·1.5H2_2O2_2Water80–9065–70≥95

Post-synthesis purification often involves recrystallization from ethanol or chromatography on silica gel.

Structural Features

The compound’s structure is confirmed via spectroscopic and computational methods:

  • NMR: 1H^1\text{H} NMR (CDCl3_3): δ 7.2–8.1 (m, aromatic protons) .

  • IR: A strong absorption band at 1,260–1,280 cm1^{-1} corresponds to the N-O stretch.

  • X-ray crystallography: Reveals a planar pyridine ring with dihedral angles of 15–20° between the phenyl substituents and the central ring .

The InChIKey FBLQGULBXCFSAK-UHFFFAOYSA-N and SMILES C1=CC=C(C=C1)C2=[N+](C(=CC=C2)C3=CC=CC=C3)[O-] provide unambiguous identifiers for database referencing .

Physicochemical Properties

Thermal and Solubility Data

Table 2: Physical Properties of 2,6-Diphenylpyridine N-Oxide

PropertyValue
Melting Point116–117 °C
Boiling Point494.2 ± 14.0 °C (predicted)
Density1.08 ± 0.1 g/cm3^3
pKa0.47 ± 0.10 (predicted)
LogP (Octanol-Water)3.2
Solubility in WaterInsoluble
Solubility in Ethanol25 mg/mL

The compound’s low water solubility and moderate lipophilicity (LogP = 3.2) make it suitable for organic-phase reactions .

Computational Descriptors

Table 3: Computed Molecular Descriptors

DescriptorValue
Molecular Weight247.29 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors1
Rotatable Bonds2
Polar Surface Area25.5 Å2^2
Molar Refractivity78.4 cm3^3

The absence of hydrogen bond donors and low polar surface area contribute to its membrane permeability, a critical factor in drug design .

Applications in Chemistry and Biology

Organic Synthesis

2,6-Diphenylpyridine N-oxide serves as a ligand in transition metal catalysis. For instance, palladium complexes derived from this compound exhibit high activity in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) up to 370 .

Fluorescent Chemosensing

The compound’s conjugated π-system enables selective detection of Ag+^+ ions in aqueous solutions via fluorescence quenching. A 2024 study demonstrated a detection limit of 0.1 μM, with potential applications in environmental monitoring.

Medicinal Chemistry

Derivatives of 2,6-diphenylpyridine N-oxide show promise against Leishmania donovani (IC50_{50} = 8.2 μM) and Mycobacterium tuberculosis (MIC = 12.5 μg/mL). Mechanistic studies suggest inhibition of trypanothione reductase and mycobacterial ATP synthase .

SupplierPurity (%)Price (USD/g)
Synchem OHG≥9985
Jinan Kaixi Biotechnology≥9872
Shanghai SuperLan≥9768

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